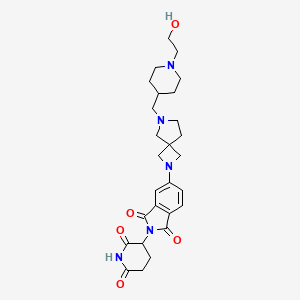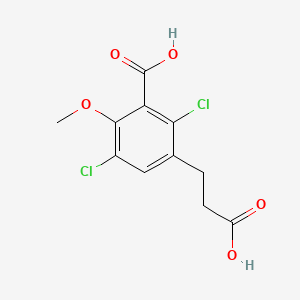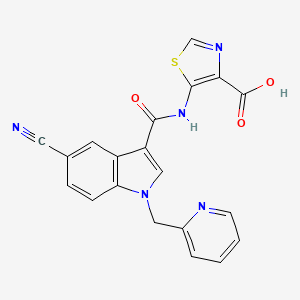![molecular formula C45H52ClN7O13 B12380941 (2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide” is a complex organic molecule. It contains multiple functional groups, including indole, benzoyl, methoxy, and triazole moieties, as well as hydroxyl and amide functionalities. This compound is likely to exhibit a range of chemical and biological activities due to its diverse structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each targeting the formation of specific bonds and functional groups. Key steps might include:
- Formation of the indole ring system.
- Introduction of the 4-chlorobenzoyl group.
- Coupling of the indole derivative with the butylamine linker.
- Formation of the triazole ring.
- Attachment of the sugar moiety.
Each step would require specific reagents and conditions, such as:
Indole formation: Fischer indole synthesis using phenylhydrazine and a ketone.
Benzoylation: Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Triazole formation: Click chemistry using azides and alkynes.
Glycosylation: Use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the benzoyl or indole moieties.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and catalysis. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- **(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- **this compound
Uniqueness
The unique combination of functional groups and structural features sets this compound apart from others. Its potential for diverse chemical reactions and biological activities makes it a valuable target for further research and development.
属性
分子式 |
C45H52ClN7O13 |
|---|---|
分子量 |
934.4 g/mol |
IUPAC 名称 |
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide |
InChI |
InChI=1S/C45H52ClN7O13/c1-25-31(32-21-30(64-2)11-12-34(32)53(25)44(63)27-7-9-28(46)10-8-27)22-39(58)47-15-3-4-16-48-43(62)33(49-38(57)14-6-26-5-13-35(55)36(56)19-26)20-29-23-52(51-50-29)17-18-65-45-42(61)41(60)40(59)37(24-54)66-45/h5-14,19,21,23,33,37,40-42,45,54-56,59-61H,3-4,15-18,20,22,24H2,1-2H3,(H,47,58)(H,48,62)(H,49,57)/b14-6+/t33-,37-,40+,41-,42-,45?/m0/s1 |
InChI 键 |
MNLDTRLEUDHOGJ-JEVDTPBLSA-N |
手性 SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)[C@H](CC4=CN(N=N4)CCOC5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)NC(=O)/C=C/C6=CC(=C(C=C6)O)O |
规范 SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C(CC4=CN(N=N4)CCOC5C(C(C(C(O5)CO)O)O)O)NC(=O)C=CC6=CC(=C(C=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)



![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)


